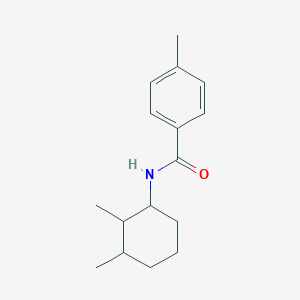![molecular formula C18H14ClNO3S B10942686 Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10942686.png)
Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene class This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro group, a methyl ester, and a 4-methylbenzoyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of benzothiophene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The acylated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Amidation: The chlorinated intermediate is reacted with methylamine to form the amide linkage.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-3-[(4-chlorophenyl)thio]-2-[(4-methylbenzoyl)amino]acrylate
- Methyl 2-acetyl-3-[(4-chlorophenyl)acrylate
- 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylic acid
Uniqueness
Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate stands out due to its specific substitution pattern on the benzothiophene core, which imparts unique chemical reactivity and potential biological activity. Its combination of a chloro group, a methyl ester, and a 4-methylbenzoyl amide makes it distinct from other similar compounds.
Properties
Molecular Formula |
C18H14ClNO3S |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S/c1-10-3-5-11(6-4-10)17(21)20-12-7-8-13-14(9-12)24-16(15(13)19)18(22)23-2/h3-9H,1-2H3,(H,20,21) |
InChI Key |
VZWIDRDOUPNVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide](/img/structure/B10942603.png)
![(5Z)-5-({5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10942610.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10942615.png)
![3-[(acetyloxy)methyl]-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942621.png)
![2-[(6-methoxynaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide](/img/structure/B10942629.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10942630.png)

![7-{[(4-Fluorophenyl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942642.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942650.png)
![7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10942668.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10942673.png)
![3-[(acetyloxy)methyl]-7-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942678.png)
![6-bromo-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942681.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B10942700.png)
